(4-bromo-1H-indol-3-yl)methanamine
Description
Properties
CAS No. |
887581-26-2 |
|---|---|
Molecular Formula |
C9H9BrN2 |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
(4-bromo-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C9H9BrN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H,4,11H2 |
InChI Key |
DNFPTPYVRKXXIO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CN |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variations
Table 1: Impact of Halogen and Position on Indole Derivatives
Analysis :
Chain Length Variations: Methanamine vs. Ethanamine
Table 2: Chain Length Impact on Bioactivity
Analysis :
- Methanamine vs. However, it may improve metabolic stability .
- Functional Group Impact: The primary amine (-NH₂) is critical for receptor interactions.
Heterocyclic Core Modifications
Table 3: Core Structure Comparisons
Analysis :
- Benzodiazole vs. Indole : The benzodiazole core increases aromaticity and electron-deficient character, enhancing interactions with DNA or enzymes in anticancer applications .
- Phosphorus-Containing Derivatives : These hybrids, such as phosphorus-adamantane complexes, expand utility into catalysis rather than neuropharmacology .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (4-bromo-1H-indol-3-yl)methanamine typically follows these key steps:
- Selective bromination of indole or substituted indole at the 4-position
- Introduction of the aminomethyl group at the 3-position
- Purification and characterization of the final product
The synthetic routes vary depending on the starting material and the desired scale but generally rely on well-established organic transformations such as electrophilic aromatic substitution, Mannich-type reactions, and reductive amination.
Bromination of Indole at the 4-Position
Selective bromination at the 4-position of the indole ring is crucial. The 4-position is less reactive than the 3-position, so directing groups or controlled conditions are used to achieve regioselectivity.
- Electrophilic bromination using N-bromosuccinimide (NBS): Under controlled temperature and solvent conditions, NBS can selectively brominate the 4-position on suitably protected or substituted indoles.
- Diazotization-bromination sequences: Starting from aminotoluene derivatives, diazotization followed by bromination and ring closure can yield 4-bromoindole intermediates, which can be further functionalized.
A notable approach from recent research describes a four-stage synthesis of 6-bromoindole (a positional isomer but mechanistically similar) involving diazotization of para-aminotoluene, bromination, and ring closure, which can be adapted for 4-bromoindole synthesis as well.
Introduction of the Aminomethyl Group at the 3-Position
The aminomethyl group at the 3-position can be introduced by:
- Mannich-type reactions: Reaction of the 4-bromoindole with formaldehyde and an amine source can yield the aminomethyl derivative.
- Reductive amination: Starting from 4-bromoindole-3-carboxaldehyde, reductive amination with ammonia or amine sources can produce the aminomethyl group.
- Alkylation of 4-bromoindole at the nitrogen followed by functional group transformation at the 3-position: For example, alkylation with bromoacetaldehyde derivatives followed by reduction.
A related synthetic sequence reported for 6-bromoindole derivatives involves alkylation with bromoacetic esters followed by hydrolysis and amide coupling, which can be adapted for aminomethylation.
Representative Synthetic Route Example
A detailed, optimized synthetic route for related brominated indole derivatives (e.g., 6-bromoindole derivatives) is as follows:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Diazotization of para-aminotoluene, followed by bromination | Formation of brominated aniline intermediate | Moderate yield, scalable |
| 2 | Ring closure to form 4-bromoindole | Cyclization under acidic conditions | Efficient and scalable |
| 3 | Alkylation of 4-bromoindole nitrogen with bromoacetic ester | Introduction of side chain precursor | High yield |
| 4 | Hydrolysis to carboxylic acid | Prepares for amide formation or further functionalization | High yield |
| 5 | Reductive amination or amide coupling with ammonia or amine | Formation of aminomethyl group | High purity product |
This route is adaptable to prepare this compound by modifying step 5 to directly introduce the aminomethyl group.
Analytical and Purification Considerations
- Purification: Typically performed by column chromatography or preparative HPLC, especially to separate regioisomers and side products.
- Characterization: Confirmed by 1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and sometimes X-ray crystallography.
- Scale-up: The methods described allow for gram-scale synthesis with good reproducibility.
Summary of Key Research Findings
- The use of diazotization and bromination of aminotoluene derivatives provides a scalable route to brominated indoles with regioselectivity.
- Alkylation followed by hydrolysis and reductive amination is a reliable method to introduce the aminomethyl group at the 3-position of brominated indoles.
- Optimization of reaction conditions (temperature control, choice of base, solvent) is critical to maximize yield and purity.
- The synthetic approach is adaptable to various brominated indole positional isomers, including the 4-bromo derivative of interest.
Q & A
Q. What are the common synthetic routes for preparing (4-bromo-1H-indol-3-yl)methanamine and its derivatives?
The compound is typically synthesized via the Mannich reaction, where 4-bromoindole reacts with formaldehyde and dimethylamine in acetonitrile and glacial acetic acid under nitrogen. This introduces the methanamine group at the 3-position of the indole ring. Reaction optimization includes controlling temperature (e.g., 0°C initial cooling) and stoichiometric ratios (e.g., 1.33 eq formaldehyde, 1.17 eq dimethylamine). Post-reaction workup involves basification, extraction with ethyl acetate, and recrystallization to achieve yields of ~42% . Derivatives like 4-bromo-3-(2-nitroethyl)-1H-indole are synthesized via nitroethylation using nitromethane and sodium methoxide, monitored by LC-MS or ¹H-NMR .
Q. Which spectroscopic techniques are employed to characterize this compound derivatives?
Standard characterization includes:
- ¹H/¹³C-NMR : Confirms substituent positions (e.g., δ ~3.93 ppm for CH₂-N in ¹H-NMR; δ ~54.7 ppm for CH₂-N in ¹³C-NMR) .
- LC-MS/HRMS : Monitors reaction progress and verifies molecular ion peaks .
- IR spectroscopy : Identifies functional groups (e.g., amine stretches).
- X-ray crystallography : Resolves molecular geometry, as demonstrated for related compounds like 2-(4-bromo-1H-indol-3-yl)acetonitrile (R factor = 0.073) .
Advanced Research Questions
Q. How can reaction yields be optimized for synthesizing this compound analogs?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution .
- Stoichiometry adjustments : Excess formaldehyde (1.33 eq) ensures complete indole functionalization .
- Temperature control : Room-temperature stirring post-initial cooling prevents side reactions .
- Purification techniques : Recrystallization from acetonitrile improves purity for crystalline derivatives .
Q. What strategies resolve contradictory NMR data for this compound derivatives?
Contradictions in splitting patterns or chemical shifts can be addressed by:
- 2D NMR (COSY, HSQC) : Assigns coupled protons and correlates carbons with protons (e.g., distinguishing overlapping indole ring signals) .
- Deuterated solvent variation : MeOD vs. CDCl₃ alters solubility and shift dispersion .
- Dynamic NMR : Resolves conformational exchange in flexible side chains .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?
Single-crystal X-ray diffraction (e.g., using SHELX software) resolves bond lengths, angles, and packing motifs. Challenges include handling twinned crystals or low-resolution data. For example, SHELXL refinement achieved an R factor of 0.073 for 2-(4-bromo-1H-indol-3-yl)acetonitrile by iterative least-squares minimization and disorder modeling .
Methodological Considerations
Q. What computational tools complement experimental data in analyzing this compound reactivity?
Density functional theory (DFT) predicts electrophilic substitution sites on the indole ring, while molecular docking screens potential bioactivity (e.g., serotonin receptor binding inferred from structural analogs). Software like Gaussian or AutoDock integrates with crystallographic data from SHELX outputs .
Q. How can researchers design this compound analogs for structure-activity relationship (SAR) studies?
- Side-chain modifications : Introduce nitroethyl or dimethylamine groups to probe electronic effects on bioactivity .
- Halogen substitution : Replace bromine with other halogens (e.g., Cl, I) to assess steric/electronic impacts .
- Crystallographic-guided design : Use SHELX-refined structures to optimize steric bulk for receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
